molecular formula C8H5BrN2O2S B15297523 Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B15297523
M. Wt: 273.11 g/mol
InChI Key: PQCXNAJKICLPPA-UHFFFAOYSA-N
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Description

Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be synthesized through a series of chemical reactions. One common method involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This reaction typically involves the coupling of methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, can vary depending on the electronic character of the substrates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with (hetero)arylamines can yield methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown potential in inhibiting the growth of certain tumor cells by affecting the cell cycle and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H5BrN2O2S

Molecular Weight

273.11 g/mol

IUPAC Name

methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C8H5BrN2O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,1H3

InChI Key

PQCXNAJKICLPPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC=CN=C2S1)Br

Origin of Product

United States

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